BenchChemオンラインストアへようこそ!

4-Fluoro-5-iodo-1H-indazole

Medicinal Chemistry Enzyme Inhibition Insulin-Degrading Enzyme

4-Fluoro-5-iodo-1H-indazole is a uniquely differentiated indazole building block combining 4-fluoro pKa/lipophilicity modulation with a 5-iodo leaving group for orthogonal Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This halogen pattern—claimed in kinase inhibitor patents (GSK-3, ROCK, JAK)—cannot be replicated by non-halogenated or singly halogenated analogs. Validated IDE inhibitor (IC50 55.9 μM) for diabetes/Alzheimer's SAR programs. Standard purity 97%; inquire for bulk GMP options.

Molecular Formula C7H4FIN2
Molecular Weight 262.02 g/mol
CAS No. 1082041-87-9
Cat. No. B1441006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-iodo-1H-indazole
CAS1082041-87-9
Molecular FormulaC7H4FIN2
Molecular Weight262.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NN=C2)F)I
InChIInChI=1S/C7H4FIN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
InChIKeyZYMYYSVDKAMZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-iodo-1H-indazole (CAS 1082041-87-9) - Strategic Halogenated Indazole Building Block for Precision Medicinal Chemistry and Material Science


4-Fluoro-5-iodo-1H-indazole (CAS 1082041-87-9) is a halogenated heterocyclic compound belonging to the indazole family, characterized by a fused benzene-pyrazole ring system with fluorine and iodine substituents at the 4- and 5-positions, respectively [1]. With a molecular formula of C7H4FIN2 and a molecular weight of 262.02 g/mol, this compound serves as a versatile building block for pharmaceutical synthesis and material science applications . The strategic placement of these halogens imparts unique electronic and steric properties, enabling selective functionalization through cross-coupling reactions and modulating physicochemical parameters crucial for drug discovery programs [2].

Why 4-Fluoro-5-iodo-1H-indazole Cannot Be Replaced by Simpler Indazole Analogs in Critical Applications


Generic substitution with non-halogenated or singly halogenated indazoles fails due to the synergistic electronic and steric effects imparted by the specific 4-fluoro/5-iodo substitution pattern [1]. The presence of fluorine modulates the heterocycle's pKa and lipophilicity, while the iodine atom provides a superior leaving group for orthogonal cross-coupling reactions—a capability absent in 5-H, 5-Cl, or even 5-Br analogs [2]. Furthermore, this specific halogen arrangement has been explicitly claimed in kinase inhibitor patents, indicating its unique contribution to target binding and selectivity [1]. Attempts to substitute with 4-fluoro-5-bromo-1H-indazole (CAS 1082041-85-7) or 5-iodo-1H-indazole (CAS 55919-82-9) will alter reactivity profiles, physicochemical properties, and biological outcomes, compromising the integrity of established synthetic routes and SAR studies .

Quantitative Differentiation of 4-Fluoro-5-iodo-1H-indazole: Head-to-Head Evidence for Informed Procurement


IDE Inhibition Potency: Distinct Activity Profile vs. Non-Halogenated Indazole Scaffold

In a fluorescence polarization-based cell-based high-throughput dose-response assay for inhibitors of insulin-degrading enzyme (IDE), 4-fluoro-5-iodo-1H-indazole demonstrated an IC50 value of 55,917 nM (55.9 μM) [1]. This value provides a quantitative baseline for its interaction with IDE. In contrast, a series of non-halogenated 5-substituted indazole analogs evaluated in a kinase inhibition panel exhibited IC50 values >100 μM against multiple kinase targets, indicating that the 4-fluoro/5-iodo substitution pattern confers a distinct biological activity profile not observed in simpler indazoles [2].

Medicinal Chemistry Enzyme Inhibition Insulin-Degrading Enzyme

Aqueous Solubility: Critical Differential for Formulation and Biological Assay Design

The aqueous solubility of 4-fluoro-5-iodo-1H-indazole is reported as 0.0793 mg/mL (0.000303 mol/L) . This low solubility is a critical parameter for designing in vitro assays and in vivo formulations. While direct solubility data for the closest analog 5-bromo-4-fluoro-1H-indazole (CAS 1082041-85-7) is not explicitly available, the replacement of iodine (MW 126.9) with bromine (MW 79.9) reduces molecular weight from 262.02 to 215.02 g/mol and alters lipophilicity, leading to a different solubility profile . This difference necessitates distinct solvent and formulation strategies for each compound.

Physicochemical Properties Drug Formulation Assay Development

Predicted pKa Value: Implications for Ionization State and Membrane Permeability

The predicted acid dissociation constant (pKa) for 4-fluoro-5-iodo-1H-indazole is 12.08 ± 0.40 . This value is notably higher than that of the parent indazole (pKa ~13.9) and the 4-fluoro analog (pKa ~11.8), reflecting the combined electron-withdrawing effects of the 4-fluoro and 5-iodo substituents [1]. A lower pKa compared to the parent indicates that the compound is less basic and will exist in a higher proportion of neutral species at physiological pH, potentially enhancing passive membrane permeability and oral bioavailability compared to more basic indazole derivatives.

ADME Drug Design Physicochemical Properties

Orthogonal Halogen Reactivity: Iodine as a Superior Cross-Coupling Handle vs. Bromo-Analogs

The iodine atom at the 5-position of 4-fluoro-5-iodo-1H-indazole serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1][2]. The carbon-iodine bond (C-I, bond dissociation energy ~57 kcal/mol) is significantly weaker than the carbon-bromine bond (C-Br, ~68 kcal/mol) found in the direct analog 5-bromo-4-fluoro-1H-indazole (CAS 1082041-85-7) [3]. This lower bond energy translates to faster oxidative addition and higher yields under milder reaction conditions, enabling the efficient installation of diverse aryl, alkynyl, and amino substituents at the 5-position.

Organic Synthesis Cross-Coupling C-C Bond Formation

Density and Molecular Weight: Differential Impact on Solid Form Properties

The predicted density of 4-fluoro-5-iodo-1H-indazole is 2.158 ± 0.06 g/cm³, significantly higher than that of the non-iodinated 4-fluoro-1H-indazole (density ~1.4 g/cm³) [1]. This increased density, coupled with a molecular weight of 262.02 g/mol (vs. 215.02 g/mol for 5-bromo-4-fluoro-1H-indazole and 244.03 g/mol for 5-iodo-1H-indazole), influences powder flow, compaction behavior, and crystallinity, which are critical parameters for solid dosage form development and material handling in automated synthesis platforms .

Material Science Solid State Chemistry Pharmaceutical Processing

Crystallinity and Purity Specifications: Ensuring Reproducible Research Outcomes

Commercially available 4-fluoro-5-iodo-1H-indazole is consistently supplied as a light yellow to yellow powder or crystals with a specified purity of ≥97% (HPLC) . This level of purity and defined physical form ensures reproducibility in biological assays and synthetic procedures. In contrast, the bromo analog (5-bromo-4-fluoro-1H-indazole) is typically offered at 95% purity, and the non-halogenated parent indazole is available in varying purities (95-98%) depending on the vendor, introducing potential variability in experimental outcomes .

Quality Control Reproducibility Chemical Sourcing

Optimal Research and Industrial Applications for 4-Fluoro-5-iodo-1H-indazole Based on Quantified Differential Properties


IDE-Targeted Chemical Probe Development

Researchers investigating insulin-degrading enzyme (IDE) as a therapeutic target for diabetes or Alzheimer's disease should utilize 4-fluoro-5-iodo-1H-indazole as a starting scaffold. Its documented IC50 of 55.9 μM in a cell-based IDE inhibition assay provides a validated, quantitative baseline for structure-activity relationship (SAR) studies [1]. This distinct activity profile, not observed in non-halogenated indazole analogs (>100 μM), makes it a superior choice for hit-to-lead optimization campaigns [2].

Kinase Inhibitor Lead Generation Requiring Orthogonal Functionalization

Medicinal chemists developing novel kinase inhibitors should prioritize this compound due to its explicit inclusion in patent literature claiming 5-substituted indazoles as kinase inhibitors (e.g., GSK-3, ROCK, JAK) [3]. The orthogonal reactivity of the 5-iodo group allows for efficient diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling the rapid synthesis of focused libraries for SAR exploration [4]. The 4-fluoro substituent further modulates pKa and lipophilicity, enhancing the drug-likeness of resulting analogs .

Material Science: Photosensitizer and Coordination Chemistry Precursor

In material science, particularly for dye-sensitized solar cells (DSSCs) and luminescent materials, 4-fluoro-5-iodo-1H-indazole serves as a valuable ligand precursor . The iodine atom provides a handle for further functionalization with light-harvesting chromophores, while the indazole nitrogen atoms can coordinate to metal centers (e.g., Ir, La, Eu) to form triplet photosensitizers . The high predicted density (2.158 g/cm³) may also influence the packing and optoelectronic properties of the resulting coordination complexes .

ADME Optimization: Modulating pKa and Solubility for Enhanced Bioavailability

Drug discovery programs seeking to optimize the ADME properties of indazole-based leads should employ 4-fluoro-5-iodo-1H-indazole as a key intermediate. Its predicted pKa of 12.08 facilitates a higher fraction of neutral species at physiological pH compared to more basic indazoles, potentially improving passive permeability and oral absorption . The low aqueous solubility (0.0793 mg/mL) necessitates appropriate formulation strategies, but also provides an opportunity to tune solubility through subsequent derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-5-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.